molecular formula C8H10N2O6S2 B2823594 N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide CAS No. 96422-12-7

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide

Cat. No.: B2823594
CAS No.: 96422-12-7
M. Wt: 294.3
InChI Key: ZLKTWFXITGZKLW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (C₉H₁₁N₂O₇S₂) features a central nitrogen atom bonded to two methylsulfonyl (CH₃SO₂) groups and a 4-methoxy-2-nitrophenyl ring. The nitro group on the phenyl ring is slightly twisted (dihedral angle: 14.69°) relative to the aromatic plane, while the sulfonamide S–N bonds adopt torsion angles of 82.83° and -92.42° .

Synthesis: Prepared via reaction of methanesulfonyl chloride with 4-methoxy-2-nitroaniline in dichloromethane, catalyzed by triethylamine and DMAP. The product is isolated in 55% yield after flash chromatography .

Properties

IUPAC Name

N-methylsulfonyl-N-(4-nitrophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKTWFXITGZKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide, often referred to as 4NPMSA, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O4SC_7H_8N_2O_4S with a molecular weight of 216.21 g/mol. The compound features a sulfonamide group, which is significant for its biological interactions. The presence of a nitro group at the para position of the phenyl ring enhances its biological potency by influencing its electronic properties and steric configuration.

Table 1: Structural Features of 4NPMSA

FeatureDescription
Molecular FormulaC₇H₈N₂O₄S
Molecular Weight216.21 g/mol
Key Functional GroupsSulfonamide, Nitro
Crystal SystemMonoclinic
Space GroupP2₁

Biological Activities

The biological activities of sulfonamides, including 4NPMSA, are extensive and include:

  • Antibacterial Activity : Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folate synthesis. Research indicates that compounds like 4NPMSA can exhibit significant antibacterial effects against various strains of bacteria .
  • Anti-inflammatory Effects : The sulfonamide moiety has been associated with anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Potential : Studies have suggested that derivatives of sulfonamides can inhibit tumor growth and may act as chemotherapeutic agents. For instance, 4NPMSA has been investigated for its potential to suppress cancer stem cell growth in non-small-cell lung carcinoma (NSCLC) models .

The mechanism underlying the biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The amide hydrogen atom in the compound can form hydrogen bonds with receptor sites, facilitating interactions that lead to biological responses .
  • Structural Configuration : The spatial arrangement of substituents around the nitrogen and sulfur atoms influences the compound's binding affinity to target proteins, enhancing its efficacy as an inhibitor in various biochemical pathways .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of various sulfonamides, including 4NPMSA, the compound demonstrated notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as a novel antibacterial agent .

Case Study 2: Anticancer Activity

Research published on the anticancer effects of sulfonamide derivatives highlighted that 4NPMSA exhibited cytotoxicity against several cancer cell lines. The study revealed that treatment with the compound led to reduced cell viability and induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties
N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide exhibits significant anti-inflammatory effects. Similar compounds, such as nimesulide, have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), leading to reduced inflammation without the gastrointestinal side effects typical of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

1.2 Antibacterial Activity
Research indicates that sulfonamides possess broad antibacterial properties. The compound's structure allows it to interfere with bacterial folate synthesis, making it a candidate for developing new antibacterial agents .

1.3 Anticancer Potential
The compound's mechanism of action includes the inhibition of specific protein kinases involved in tumor growth and proliferation. Studies have shown that sulfonamide derivatives can effectively inhibit cancer cell lines, suggesting potential therapeutic applications in oncology .

Biochemical Mechanisms

The compound's efficacy is attributed to its ability to interact with various biological targets:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
  • Carbonic Anhydrase Inhibition : This activity may contribute to its antitumor effects by altering pH levels in the tumor microenvironment .
  • Nitro Group Influence : The presence of the nitro group enhances the compound's ability to disrupt cellular processes, making it a valuable lead in drug discovery .

Case Studies

StudyObjectiveFindings
Yousuf et al. (2012)Investigate biological activities of sulfonamide derivativesFound that N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide exhibited significant anti-leishmanial and anti-inflammatory activities .
Muntean (2015)Assess alternatives to nimesulideSuggested that compounds like this compound could provide similar benefits with fewer risks .
PMC Study (2013)Evaluate Bcl-2/Bcl-xL inhibitorsDemonstrated that sulfonamide derivatives can inhibit tumor growth effectively in vitro .

Chemical Properties and Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound. The following table summarizes key structural features and their implications for activity:

Structural FeatureImplication for Activity
Nitro GroupEnhances biological activity through increased electron affinity
Sulfonamide MoietyEssential for antibacterial and anti-inflammatory effects
Methylsulfonyl GroupModulates solubility and bioavailability

Comparison with Similar Compounds

Physicochemical Properties :

  • Stabilized by intramolecular C–H···O hydrogen bonds forming S(6) ring motifs.
  • Crystal packing involves intermolecular C–H···O interactions, creating a 2D network .

Biological Relevance: Sulfonamides are known for antibacterial, anti-inflammatory, and carbonic anhydrase inhibitory activities. This compound is part of structure-activity relationship (SAR) studies to optimize bioactivity .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares key structural and functional attributes:

Compound Name Molecular Formula Substituents Biological Activity Key Physical/Chemical Properties Synthesis Yield Reference
Target Compound C₉H₁₁N₂O₇S₂ 4-methoxy-2-nitrophenyl, 2×CH₃SO₂ SAR studies for drug discovery Intramolecular H-bonds, 2D crystal packing 55%
N-Methyl-N-(4-nitrophenyl)methanesulfonamide C₈H₁₀N₂O₄S 4-nitrophenyl, CH₃SO₂, CH₃ Potential antimicrobial activity MW: 230.24; higher lipophilicity Not reported
N-(2-Nitrophenyl)methanesulfonamide C₇H₈N₂O₄S 2-nitrophenyl, CH₃SO₂ Intermediate in drug synthesis Similarity score: 0.90 to target Not reported
N-(3-Bromophenyl)methanesulfonamide C₇H₈BrNO₂S 3-bromophenyl, CH₃SO₂ Unspecified (likely SAR studies) MW: 250.11; halogen enhances stability Available commercially
N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide C₇H₈N₂O₅S 2-hydroxy-5-nitrophenyl, CH₃SO₂ Nimesulide precursor Hydroxy group improves aqueous solubility Not reported
N-(4-Fluoro-3-nitrophenyl)methanesulfonamide C₇H₇FN₂O₄S 4-fluoro-3-nitrophenyl, CH₃SO₂ Unspecified Fluorine increases metabolic stability Not reported

Key Differences and Trends

Halogenation: Bromine (in N-(3-bromophenyl)) increases molecular weight and may improve halogen bonding in biological targets . Fluorine (in N-(4-fluoro-3-nitrophenyl)) enhances lipophilicity and metabolic stability .

Hydrogen Bonding and Solubility :

  • The target compound’s intramolecular H-bonds reduce conformational flexibility but stabilize the crystal lattice .
  • Hydroxy-substituted derivatives (e.g., N-(2-hydroxy-5-nitrophenyl)) show improved aqueous solubility due to polar -OH groups .

Synthetic Accessibility: The target compound requires two sulfonylation steps, leading to moderate yields (55%) . Mono-sulfonamide analogues (e.g., N-methyl derivatives) are simpler to synthesize but lack dual sulfonyl groups, which may reduce bioactivity .

Biological Potential: Nimesulide precursors (e.g., N-(2-hydroxy-5-nitrophenyl)) highlight the role of sulfonamides in anti-inflammatory drug development . Methyl substitution on nitrogen (e.g., N-Methyl-N-(4-nitrophenyl)) may alter pharmacokinetics by reducing renal clearance .

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